![molecular formula C13H12FNOS B14621203 2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine CAS No. 60264-05-3](/img/structure/B14621203.png)
2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine is a compound that features a pyridine ring substituted with a sulfanyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine typically involves the reaction of 4-fluorophenyl ethyl sulfide with a pyridine derivative under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming reversible or irreversible bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}-1H-benzimidazole-5-sulfonamide
- 2-[(4-fluorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
Uniqueness
2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine is unique due to its specific combination of a pyridine ring with a fluorophenyl and sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
60264-05-3 |
|---|---|
Molecular Formula |
C13H12FNOS |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)ethylsulfanyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C13H12FNOS/c1-10(11-5-7-12(14)8-6-11)17-13-4-2-3-9-15(13)16/h2-10H,1H3 |
InChI Key |
IRYLMCYYIMQNSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)SC2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Phenyl-N-[(2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)methyl]acetamide](/img/structure/B14621120.png)
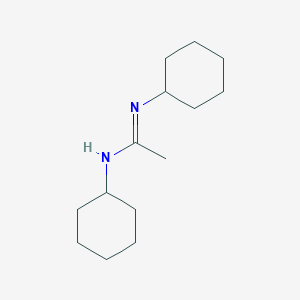
![Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621134.png)
![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)
![9-[4-(Methanesulfonyl)phenyl]phenanthrene](/img/structure/B14621142.png)

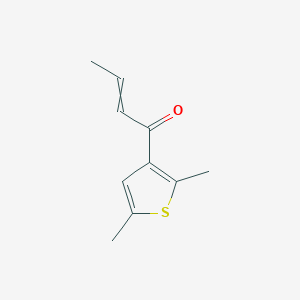

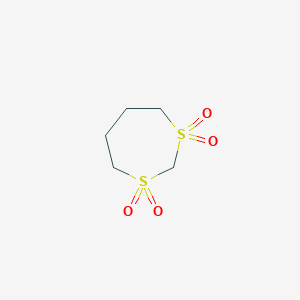
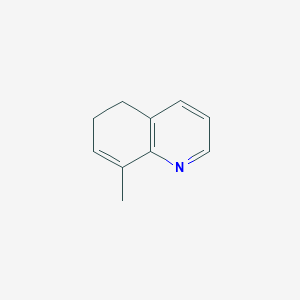
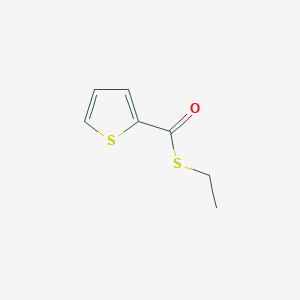


![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
